molecular formula C16H28N8S4 B14741949 1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione CAS No. 6342-26-3

1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione

Cat. No.: B14741949
CAS No.: 6342-26-3
M. Wt: 460.7 g/mol
InChI Key: SZXOAAPVXFAACH-UHFFFAOYSA-N
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Description

1,3,6,8,11,13,16,18-Octazatricyclo[162228,11]tetracosane-4,5,14,15-tetrathione is a complex organic compound with the molecular formula C16H28N8S4 This compound is characterized by its unique structure, which includes multiple nitrogen and sulfur atoms arranged in a tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules containing nitrogen and sulfur atoms under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetraoxide
  • 1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetraamine

Uniqueness

1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione is unique due to its specific arrangement of nitrogen and sulfur atoms within a tricyclic framework. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

6342-26-3

Molecular Formula

C16H28N8S4

Molecular Weight

460.7 g/mol

IUPAC Name

1,3,6,8,11,13,16,18-octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione

InChI

InChI=1S/C16H28N8S4/c25-13-14(26)19-11-23-5-7-24(8-6-23)12-20-16(28)15(27)18-10-22-2-1-21(3-4-22)9-17-13/h1-12H2,(H,17,25)(H,18,27)(H,19,26)(H,20,28)

InChI Key

SZXOAAPVXFAACH-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN1CNC(=S)C(=S)NCN3CCN(CC3)CNC(=S)C(=S)NC2

Origin of Product

United States

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